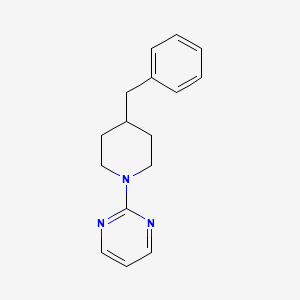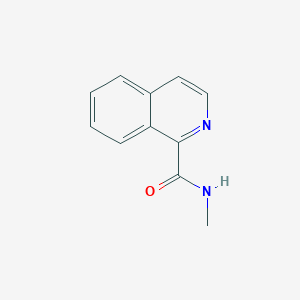![molecular formula C12H14FNOS2 B15116572 2-[(4-Fluorophenyl)sulfanyl]-1-(thiomorpholin-4-yl)ethan-1-one](/img/structure/B15116572.png)
2-[(4-Fluorophenyl)sulfanyl]-1-(thiomorpholin-4-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Fluorophenyl)sulfanyl]-1-(thiomorpholin-4-yl)ethan-1-one is an organic compound that features a fluorophenyl group, a sulfanyl group, and a thiomorpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenyl)sulfanyl]-1-(thiomorpholin-4-yl)ethan-1-one typically involves the reaction of 4-fluorobenzyl chloride with thiomorpholine in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the thiomorpholine displaces the chloride ion on the benzyl chloride, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Fluorophenyl)sulfanyl]-1-(thiomorpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated derivatives.
Aplicaciones Científicas De Investigación
2-[(4-Fluorophenyl)sulfanyl]-1-(thiomorpholin-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(4-Fluorophenyl)sulfanyl]-1-(thiomorpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the sulfanyl and thiomorpholine groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{4-[(4-Methylphenyl)sulfonyl]piperazino}-1-morpholino-1-ethanone
- 2-(4-Fluorophenyl)ethan-1-amine
- 2-(4-Fluorobenzyl)sulfanyl-1-(4-morpholinyl)ethanone
Uniqueness
2-[(4-Fluorophenyl)sulfanyl]-1-(thiomorpholin-4-yl)ethan-1-one is unique due to the presence of both a fluorophenyl group and a thiomorpholine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H14FNOS2 |
|---|---|
Peso molecular |
271.4 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)sulfanyl-1-thiomorpholin-4-ylethanone |
InChI |
InChI=1S/C12H14FNOS2/c13-10-1-3-11(4-2-10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2 |
Clave InChI |
CAHYYCHUXVOCQW-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCN1C(=O)CSC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Methoxyethyl)-1-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B15116508.png)

![[2-(4,6-difluoro-1,3-benzothiazol-2-yl)-octahydro-1H-isoindol-3a-yl]methanol](/img/structure/B15116523.png)
![N-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B15116537.png)
![2-Cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B15116546.png)

amino}pyridine-2-carboxamide](/img/structure/B15116554.png)
![N-[1-(5-bromo-4-methoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B15116555.png)
![3-{[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B15116559.png)

![4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(cyclopropanesulfonyl)piperidine](/img/structure/B15116566.png)
![1-(3-Methoxyphenyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B15116570.png)
![4-(Fluoromethyl)-1-[4-(piperidine-1-sulfonyl)benzoyl]piperidine](/img/structure/B15116578.png)
![2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(oxolane-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B15116583.png)
